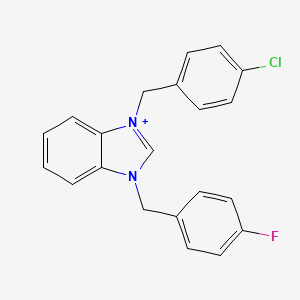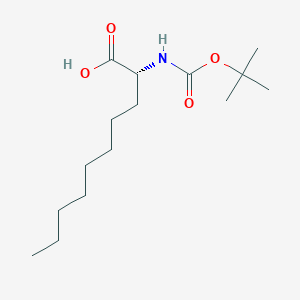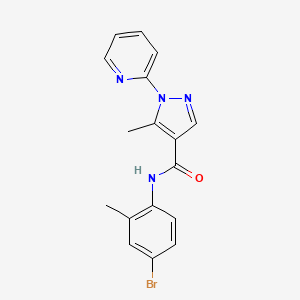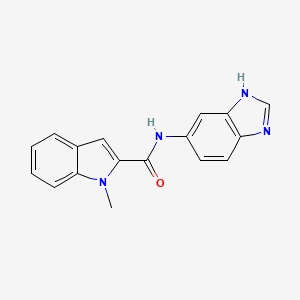![molecular formula C21H21N3O B13360458 N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine](/img/structure/B13360458.png)
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-methoxyphenyl)-2-(methylamino)benzamide with iodoxybenzoic acid (IBX) and trifluoroacetic acid (TFA) in dimethoxyethane (DME) solvent . The reaction mixture is stirred at room temperature for 18 hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like IBX to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: IBX in DME solvent with TFA as a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound can also modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole-3-amine derivatives: Known for their anticancer and anti-inflammatory activities.
1,5,6,7-tetrahydro-4H-indazol-4-ones: Investigated as SARS-CoV-2 main protease inhibitors.
2-Phenyl-2H-indazole derivatives: Studied for their antiprotozoal activity.
Uniqueness
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit CDKs and modulate inflammatory pathways makes it a promising candidate for further drug development .
Propiedades
Fórmula molecular |
C21H21N3O |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-propan-2-ylbenzo[g]indazol-3-amine |
InChI |
InChI=1S/C21H21N3O/c1-14(2)22-21-19-13-8-15-6-4-5-7-18(15)20(19)23-24(21)16-9-11-17(25-3)12-10-16/h4-14,22H,1-3H3 |
Clave InChI |
HUMPHODLCPKEDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C2C=CC3=CC=CC=C3C2=NN1C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)

![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)
![N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13360401.png)


![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)

![(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
![3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360450.png)


